4-[4-(Phenoxymethyl)phenyl]butanenitrile
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Overview
Description
4-[4-(Phenoxymethyl)phenyl]butanenitrile is an organic compound with the molecular formula C17H17NO. It is characterized by a phenyl group substituted with a phenoxymethyl group and a butanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Phenoxymethyl)phenyl]butanenitrile typically involves the reaction of 4-(phenoxymethyl)benzyl chloride with butanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Phenoxymethyl)phenyl]butanenitrile undergoes various chemical reactions including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[4-(Phenoxymethyl)phenyl]butanoic acid.
Reduction: 4-[4-(Phenoxymethyl)phenyl]butylamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4-[4-(Phenoxymethyl)phenyl]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Phenoxymethyl)phenyl]butanenitrile involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Phenoxymethyl)phenyl]butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-[4-(Phenoxymethyl)phenyl]butylamine: Similar structure but with an amine group instead of a nitrile.
4-[4-(Phenoxymethyl)phenyl]butanol: Similar structure but with an alcohol group instead of a nitrile.
Uniqueness
4-[4-(Phenoxymethyl)phenyl]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group allows for versatile chemical transformations, while the phenoxymethyl group provides specific interactions with biological targets .
Properties
CAS No. |
920283-18-7 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-[4-(phenoxymethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C17H17NO/c18-13-5-4-6-15-9-11-16(12-10-15)14-19-17-7-2-1-3-8-17/h1-3,7-12H,4-6,14H2 |
InChI Key |
OVVQZOCOJHXWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCC#N |
Origin of Product |
United States |
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